molecular formula C14H21BO2 B12064098 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane

Cat. No.: B12064098
M. Wt: 232.13 g/mol
InChI Key: DMVXUZLIMSBAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The presence of the 4-propylphenyl group and the two methyl groups on the ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation reaction between 4-propylphenylboronic acid and 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

    Biology: It can be used as a probe for studying boron transport and metabolism in biological systems.

    Industry: Used in the production of boron-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The dioxaborinane ring structure also allows for interactions with other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the propyl group, leading to different chemical properties.

    5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Contains a methyl group instead of a propyl group, affecting its reactivity.

    5,5-Dimethyl-2-(4-ethylphenyl)-1,3,2-dioxaborinane: Contains an ethyl group, which alters its physical and chemical properties.

Uniqueness

The presence of the 4-propylphenyl group in 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane imparts unique steric and electronic effects, making it distinct from other similar compounds. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H21BO2

Molecular Weight

232.13 g/mol

IUPAC Name

5,5-dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C14H21BO2/c1-4-5-12-6-8-13(9-7-12)15-16-10-14(2,3)11-17-15/h6-9H,4-5,10-11H2,1-3H3

InChI Key

DMVXUZLIMSBAIZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.